2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylicacid
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Overview
Description
2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C8H12O2S and a molecular weight of 172.2 g/mol . This compound is characterized by the presence of a cyclohexene ring substituted with a methylsulfanyl group and a carboxylic acid group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid typically involves the reaction of cyclohexene with methylthiol in the presence of a catalyst to introduce the methylsulfanyl group. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of sulfur-containing compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can modulate the activity of these targets by altering their chemical environment. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid: C8H12O2S
2-(Ethylsulfanyl)cyclohex-1-ene-1-carboxylic acid: C9H14O2S
2-(Propylsulfanyl)cyclohex-1-ene-1-carboxylic acid: C10H16O2S
Uniqueness
2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12O2S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-methylsulfanylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
BQLLCDHOWUZPNV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(CCCC1)C(=O)O |
Origin of Product |
United States |
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